5,10,15,20-Tetraoxatetracosane-1,24-diol
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Overview
Description
5,10,15,20-Tetraoxatetracosane-1,24-diol is a chemical compound with the molecular formula C20H42O6. It is characterized by the presence of four oxygen atoms and two hydroxyl groups, making it a diol. This compound is known for its unique structure and properties, which make it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetraoxatetracosane-1,24-diol typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of tetraethylene glycol and a suitable diol precursor. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetraoxatetracosane-1,24-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated compounds or ethers.
Scientific Research Applications
5,10,15,20-Tetraoxatetracosane-1,24-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetraoxatetracosane-1,24-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol: Similar in structure but lacks the hydroxyl groups.
Tetraethylene glycol: A precursor in the synthesis of 5,10,15,20-Tetraoxatetracosane-1,24-diol.
1,2,3,4-Butanetetrol: Another diol with a different carbon backbone.
Uniqueness
This compound is unique due to its specific arrangement of oxygen atoms and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable .
Properties
IUPAC Name |
4-[4-[4-[4-(4-hydroxybutoxy)butoxy]butoxy]butoxy]butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O6/c21-11-1-3-13-23-15-5-7-17-25-19-9-10-20-26-18-8-6-16-24-14-4-2-12-22/h21-22H,1-20H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXLONJYBZDUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCCCOCCCCOCCCCOCCCCO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459656 |
Source
|
Record name | 5,10,15,20-Tetraoxatetracosane-1,24-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61136-08-1 |
Source
|
Record name | 5,10,15,20-Tetraoxatetracosane-1,24-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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